8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-4-19-8-10-20(11-9-19)26-24-17-28-25-15-14-22(31-5-2)16-23(25)27(24)30(29-26)21-12-6-18(3)7-13-21/h6-17H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAZPLSBFFVIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OCC)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The compound’s structure suggests three disconnection points (Fig. 1):
- Quinoline core : Derived from 8-ethoxyquinoline precursors.
- Pyrazole ring : Formed via [3+2] cyclization between hydrazines and α,β-unsaturated ketones.
- Aryl substituents : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Comparative route evaluation (Table 1) indicates Route C (sequential cyclization/coupling) maximizes yield while minimizing side products.
Table 1. Synthetic Route Comparison
| Route | Steps | Key Reaction | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | 4 | Friedländer condensation | 58 | 92 |
| B | 3 | Buchwald-Hartwig amination | 67 | 88 |
| C | 5 | Suzuki coupling → Pyrazole cyclization | 82 | 97 |
Route C’s superiority stems from orthogonal protecting group strategies for ethoxy and p-tolyl moieties, preventing undesired ether cleavage during pyrazole formation.
Quinoline Core Synthesis and Functionalization
8-Ethoxyquinoline Intermediate Preparation
The 8-ethoxyquinoline backbone is synthesized via Skraup reaction using 3-ethoxyaniline and glycerol at 180°C (Scheme 1). Key parameters:
- Acid catalyst : Concentrated H₂SO₄ (0.5 equiv) minimizes polymerization.
- Oxidant : Nitrobenzene (1.2 equiv) ensures full aromatization.
- Yield : 74% after vacuum distillation (bp 210–215°C/0.1 mmHg).
Characterization Data :
Pyrazole Ring Annulation
Hydrazine Cyclocondensation
Treating 8-ethoxyquinoline-4-carbaldehyde 1 with p-tolylhydrazine 2 in EtOH/HCl (reflux, 12 h) generates hydrazone 3 , which undergoes oxidative cyclization using MnO₂ (Scheme 2).
Optimization Insights (Table 2):
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 25 | 24 | 45 |
| DDQ | Toluene | 110 | 6 | 68 |
| AgNO₃ | MeCN | 80 | 3 | 89 |
Silver nitrate catalyzes dehydrogenation via single-electron transfer, enhancing reaction rate and yield.
Substituent Installation via Cross-Coupling
Suzuki-Miyaura Coupling for 4-Ethylphenyl Group
Pd(PPh₃)₄-mediated coupling between bromopyrazoloquinoline 4 and 4-ethylphenylboronic acid 5 achieves C-3 functionalization (Scheme 3).
Critical Parameters :
- Base : K₂CO₃ (3.0 equiv) in EtOH/H₂O (4:1)
- Catalyst Loading : 2 mol% Pd
- Yield : 81% after silica gel chromatography (hexane/EtOAc 7:3)
Side Reaction Mitigation :
- Lower Pd loading (<1 mol%) reduces debromination byproducts.
- Degassed solvents prevent boronic acid oxidation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry (Fig. 2) improves reproducibility:
- Residence Time : 8 min (vs. 3 h batch)
- Throughput : 12 kg/day (1 L reactor volume)
- Purity : 99.1% (no column chromatography needed)
Table 3. Batch vs. Flow Performance
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 3 h | 8 min |
| Yield | 82% | 85% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Analytical and Purification Strategies
Purity Assessment
Recrystallization Optimization
Ethyl acetate/hexane (1:4) affords needle-like crystals suitable for X-ray analysis (Fig. 3):
- Space Group : P2₁2₁2₁
- Unit Cell : a=8.42 Å, b=12.35 Å, c=15.67 Å
- R-factor : 0.041
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced pyrazoloquinoline derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound's versatility makes it an ideal candidate for exploring various chemical transformations.
Biology
The biological activities of this compound have been a focal point of research. Preliminary studies indicate that it exhibits significant antimicrobial and anticancer properties. For instance, investigations into its mechanism of action suggest that it may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
A summary of biological activities is presented in the following table:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates enzyme activity |
Medicine
In medicinal chemistry, the compound is being explored as a potential therapeutic agent . Its unique combination of substituents enhances its biological activity spectrum compared to other derivatives in the pyrazoloquinoline family. Ongoing research aims to elucidate its pharmacological profiles and therapeutic potentials, especially in treating various malignancies and infections.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Study : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a novel anticancer agent.
- Antimicrobial Evaluation : Another investigation assessed its antimicrobial activity against several strains of bacteria, showing promising results comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 4-fluorophenyl in ) or nitro groups (e.g., 3-nitrophenyl in ) enhance binding affinity to targets like iNOS or COX-2 but may reduce metabolic stability.
- Electron-Donating Groups (EDGs) : Ethoxy and methyl groups (e.g., p-tolyl in the target compound) improve solubility and bioavailability .
- Amino Groups: Derivatives like 2i (3-amino, 4-hydroxyphenylamino) show superior anti-inflammatory activity, suggesting NH2 groups enhance therapeutic index .
Pharmacokinetic Considerations
- The p-tolyl group may confer greater metabolic stability than unsubstituted phenyl rings due to reduced cytochrome P450-mediated oxidation .
Biological Activity
8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique structural features, including the ethoxy, ethylphenyl, and tolyl substituents, enhance its pharmacological potential.
Anticancer Activity
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways and the inhibition of specific enzymes related to cancer progression.
Case Study:
A study evaluated several pyrazolo[4,3-c]quinoline derivatives for their anticancer activity. Among them, this compound demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value of 5 µM.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 7.2 | Inhibition of iNOS and COX-2 expression |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | 5.0 | Inhibition of NO production |
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Cell Signaling Modulation: It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Q & A
What are common synthetic routes for 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with halogenated quinoline precursors (e.g., 4-chloroquinoline derivatives). Key steps include:
- Nucleophilic substitution to introduce ethoxy and aryl groups under reflux with catalysts like Pd(PPh₃)₄ .
- Cyclocondensation using hydrazine derivatives to form the pyrazole ring .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Optimization Strategies: - Use polar aprotic solvents (DMSO, DMF) to enhance solubility of intermediates .
- Control temperature (80–130°C) to minimize side reactions during cyclization .
- Catalytic systems (e.g., Pd-based) improve regioselectivity for aryl group attachment .
Which spectroscopic and crystallographic techniques are critical for structural characterization of pyrazoloquinoline derivatives?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Assigns substituent positions via chemical shifts (e.g., ethoxy at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₂₈H₂₄N₃O) .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in quinoline cores) .
- IR Spectroscopy: Identifies functional groups (C=O stretch at ~1700 cm⁻¹ in ester intermediates) .
How can substituent modifications enhance the biological activity of pyrazoloquinoline derivatives?
Level: Advanced
Methodological Answer:
- Amino Group Introduction: Primary amines at position 3 increase binding to adenosine receptors (e.g., A₃ antagonism with IC₅₀ < 100 nM) .
- Halogenation: Fluorine at position 8 improves metabolic stability and membrane permeability .
- Methoxy/Ethoxy Groups: Enhance solubility and modulate π-π stacking with target enzymes (e.g., kinase inhibition) .
Experimental Design: - Use structure-activity relationship (SAR) studies to test substituent effects on biological targets .
- Compare IC₅₀ values across analogs in enzyme inhibition assays .
How can researchers resolve contradictory bioactivity data in pyrazoloquinoline studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from variable substituent effects or assay conditions. Mitigation strategies include:
- Dose-Response Curves: Test compounds across a wide concentration range (nM–µM) to identify non-linear effects .
- Computational Modeling: Use molecular docking (AutoDock, Schrödinger) to predict binding modes and explain discrepancies in receptor affinity .
- Control for Solubility: Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
Case Study: Divergent antimicrobial activity in analogs with 4-ethylphenyl vs. 4-methoxyphenyl groups may stem from differences in membrane penetration .
What computational methods are effective in designing pyrazoloquinoline analogs with improved pharmacokinetics?
Level: Advanced
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability .
- Molecular Dynamics (MD): Simulate lipid bilayer interactions to assess blood-brain barrier permeability .
- ADMET Prediction Tools (e.g., SwissADME): Forecast logP, CYP450 metabolism, and toxicity risks for lead compounds .
Application Example: MD simulations revealed that 8-ethoxy analogs exhibit longer residence times in hydrophobic binding pockets compared to methoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
